4-Bromobenzyl-(3,4-dichlorophenyl)ether
CAS No.:
Cat. No.: VC13389093
Molecular Formula: C13H9BrCl2O
Molecular Weight: 332.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H9BrCl2O |
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Molecular Weight | 332.0 g/mol |
IUPAC Name | 4-[(4-bromophenyl)methoxy]-1,2-dichlorobenzene |
Standard InChI | InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 |
Standard InChI Key | KCXOGHBDLRVKCA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)Br |
Canonical SMILES | C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)Br |
Introduction
Chemical Identity and Structural Properties
4-Bromobenzyl-(3,4-dichlorophenyl)ether belongs to the class of diaryl ethers, featuring a benzyl group substituted with a bromine atom at the para position and a phenyl ring with chlorine atoms at the 3 and 4 positions. Its molecular formula is C₁₃H₉BrCl₂O, with a molecular weight of 332.0 g/mol. The compound’s IUPAC name is 1-[(4-bromophenyl)methoxy]-3,4-dichlorobenzene, reflecting its substitution pattern.
Table 1: Key Physicochemical Properties
The compound’s stability is influenced by its halogen substituents, which enhance electron-withdrawing effects and resistance to electrophilic substitution. Its deuterated analog, 4-Bromophenyl-(²H₃)methyl ether, exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 223°C, suggesting similar physical behavior for the non-deuterated form .
Synthesis Pathways and Optimization
The synthesis of 4-Bromobenzyl-(3,4-dichlorophenyl)ether likely follows nucleophilic aromatic substitution (SNAr) or Ullmann coupling, given the prevalence of these methods in diaryl ether synthesis. A patent detailing the production of 3,4'-dichlorodiphenyl ether provides a template for optimizing reaction conditions:
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Reactants:
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4-Bromobenzyl bromide (electrophilic agent)
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3,4-Dichlorophenol (nucleophile)
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Conditions:
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Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) .
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Base: Potassium carbonate (K₂CO₃) to deprotonate the phenol .
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Catalyst: Basic copper carbonate (Cu(OH)₂·CuCO₃·0.5H₂O) at 0.01–1 mol% to accelerate coupling .
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Temperature: 160–190°C under reflux, with water removal via distillation .
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The reaction typically achieves yields of 70–85% when stoichiometric ratios are maintained (e.g., 1:1.5 phenol-to-benzyl bromide ratio). A key challenge is minimizing di-alkylation byproducts, which can be addressed through slow addition of the benzyl bromide and excess phenol.
Toxicological and Environmental Considerations
No specific toxicity data exist for 4-Bromobenzyl-(3,4-dichlorophenyl)ether, but analogous halogenated ethers exhibit moderate to high ecotoxicity. For example, polychlorinated diphenyl ethers (PCDEs) are persistent organic pollutants with bioaccumulation potential. Recommended precautions include:
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Personal Protective Equipment (PPE): Gloves, goggles, and fume hoods during handling.
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Waste Disposal: Incineration at >1,000°C to prevent dioxin formation.
Analytical Characterization Techniques
Confirming the compound’s purity and structure requires multimodal analysis:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, with splitting patterns indicating substitution.
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¹³C NMR: Carbons adjacent to halogens show deshielding (~125–140 ppm).
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Mass Spectrometry (MS):
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ESI-MS: Molecular ion peak at m/z 332.0 ([M+H]⁺) with isotopic clusters for Br and Cl.
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Chromatography:
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HPLC: Retention time of 12–14 min using a C18 column and acetonitrile/water gradient.
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Research Gaps and Future Directions
Despite its synthetic accessibility, 4-Bromobenzyl-(3,4-dichlorophenyl)ether remains understudied. Priority research areas include:
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Biological Screening: Systematic evaluation of its affinity for neurotransmitter transporters (e.g., SERT, DAT) .
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Environmental Fate Studies: Degradation kinetics in soil and water to assess persistence.
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Material Performance Testing: Thermal stability and flame-retardant efficiency in polymer matrices.
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